LiNb(OCH3)6 molecular structure and formula
LiNb(OCH3)6 molecular structure and formula
An In-Depth Technical Guide to Lithium Niobium Hexamethoxide: Structure, Synthesis, and Applications
Abstract
Lithium niobium hexamethoxide, LiNb(OCH₃)₆, is a bimetallic alkoxide that has garnered significant attention as a molecular precursor for the synthesis of advanced functional materials. Its primary utility lies in its role as a building block for lithium niobate (LiNbO₃), a ferroelectric material with wide-ranging applications in optics, telecommunications, and energy storage. This technical guide provides a comprehensive overview of the fundamental chemistry, molecular structure, synthesis protocols, and material applications of LiNb(OCH₃)₆. We delve into the causal relationships behind synthetic choices and characterization methodologies, offering field-proven insights for researchers and drug development professionals exploring high-purity inorganic material synthesis.
Introduction to Lithium Niobium Hexamethoxide
Metal alkoxides are a class of organometallic compounds characterized by a metal atom bonded to one or more alkoxy groups (-OR). Bimetallic alkoxides, containing two different metals, offer unique advantages as precursors for mixed-metal oxide materials. They provide a means to achieve precise stoichiometric control and atomic-level mixing of the constituent metals, which is often difficult to attain through conventional solid-state reaction methods.
Lithium niobium hexamethoxide, LiNb(OCH₃)₆, is a key precursor for lithium niobate (LiNbO₃), a material prized for its piezoelectric, photorefractive, and non-linear optical properties. The use of a single-source precursor like LiNb(OCH₃)₆ ensures a homogeneous distribution of lithium and niobium atoms, facilitating the formation of phase-pure LiNbO₃ at lower temperatures compared to traditional methods. This is particularly crucial for applications in lithium-ion batteries (LIBs), where LiNbO₃ is used as a coating for cathode active materials to enhance cycling stability and rate capability by reducing surface degradation.[1][2]
Physicochemical Properties and Formula
The fundamental properties of LiNb(OCH₃)₆ are critical for its handling and application. The compound is typically supplied as a solution, often 5% w/v in methanol, due to its reactivity.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₈LiNbO₆ | [4] |
| Molecular Weight | 285.92 g/mol | [4] |
| Appearance | Clear to Light Yellow Liquid | [4] |
| Primary Application | Precursor for Chemical Vapor Deposition (CVD) | [4][5] |
| InChI Key | FIAVMHQTFKKNDK-UHFFFAOYSA-N | [4] |
Molecular Structure and Bonding
While a definitive single-crystal X-ray diffraction study for LiNb(OCH₃)₆ is not widely published, its structure can be inferred from related compounds, such as its ethoxide analog, LiNb(OC₂H₅)₆.[6] The central niobium(V) atom is expected to be octahedrally coordinated by six methoxide ligands. The lithium ion is then coordinated to the oxygen atoms of these methoxide groups. This arrangement forms a stable, soluble complex.
The Nb-O bonds are covalent, while the Li-O interactions are more ionic in character. This structure facilitates a clean decomposition pathway to LiNbO₃, as the organic methoxide groups can be removed through thermal processing, leaving behind the desired mixed-metal oxide network.
Caption: Proposed structure of LiNb(OCH₃)₆.
Synthesis and Handling
The synthesis of LiNb(OCH₃)₆ is typically achieved via a solution-based route using precursor alkoxides. The causality behind this choice is the ability to achieve a homogeneous reaction medium, ensuring complete reaction and stoichiometric precision.
Synthesis Protocol (Alkoxide Route)
This protocol describes a generalized method based on the reaction of lithium methoxide and niobium methoxide. The entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or glovebox, as metal alkoxides are highly sensitive to moisture.
Step-by-Step Methodology:
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Preparation of Lithium Methoxide (LiOCH₃):
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Slowly add a stoichiometric amount of high-purity lithium metal to anhydrous methanol (CH₃OH) in a Schlenk flask under a positive pressure of inert gas.
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The reaction is exothermic and produces hydrogen gas; ensure proper venting. The reaction is complete when all lithium has dissolved.
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Li (s) + CH₃OH (l) → LiOCH₃ (sol) + ½ H₂ (g)
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The resulting lithium methoxide solution is used in the next step.[7]
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Preparation of Niobium Methoxide (Nb(OCH₃)₅):
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Niobium(V) methoxide can be synthesized by reacting niobium(V) chloride (NbCl₅) with excess methanol. However, it is often more practical to purchase high-purity niobium(V) ethoxide (Nb(OC₂H₅)₅) and perform an alcohol exchange.
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Dissolve Nb(OC₂H₅)₅ in anhydrous methanol and reflux the solution. The equilibrium will be driven towards the formation of the more stable niobium methoxide.
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Nb(OC₂H₅)₅ + 5 CH₃OH ⇌ Nb(OCH₃)₅ + 5 C₂H₅OH
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-
Formation of LiNb(OCH₃)₆:
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Combine the freshly prepared solutions of lithium methoxide and niobium methoxide in a 1:1 molar ratio in a Schlenk flask.
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Stir the combined solution at room temperature for several hours to ensure the complete formation of the bimetallic alkoxide complex.
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LiOCH₃ + Nb(OCH₃)₅ → LiNb(OCH₃)₆
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The final product is typically a solution of LiNb(OCH₃)₆ in methanol. The solvent can be removed under vacuum if the solid product is required, though it is often used directly in solution for subsequent processing.[8]
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Caption: Synthesis workflow for LiNb(OCH₃)₆.
Handling and Storage
Due to its high reactivity with water, LiNb(OCH₃)₆ must be handled under strictly anhydrous and anaerobic conditions. Exposure to atmospheric moisture will lead to hydrolysis, forming niobium hydroxide and lithium hydroxide species, which will compromise its performance as a precursor.[9] It should be stored in a sealed container under an inert atmosphere, preferably in a freezer to minimize thermal decomposition.
Characterization and Quality Control
A multi-technique approach is necessary to validate the synthesis and purity of LiNb(OCH₃)₆. Each technique provides complementary information, creating a self-validating system for quality control.
| Technique | Purpose | Expected Result |
| ¹H NMR | Confirm presence and environment of methoxy protons. | A single sharp peak corresponding to the -OCH₃ protons. |
| FTIR Spectroscopy | Identify characteristic functional group vibrations. | Strong bands for ν(C-O) (~1000-1100 cm⁻¹), ν(C-H) (~2800-3000 cm⁻¹), and ν(Nb-O) (~500-600 cm⁻¹). Absence of broad ν(O-H) band (~3200-3600 cm⁻¹) indicates anhydrous product. |
| X-ray Photoelectron Spectroscopy (XPS) | Determine elemental composition and oxidation states. | Peaks corresponding to Li 1s, Nb 3d, O 1s, and C 1s, confirming the presence of all elements in their expected oxidation states (Nb⁵⁺).[6][8] |
| ICP-MS/AES | Quantify the Li:Nb molar ratio. | A molar ratio of 1:1, confirming the correct stoichiometry. |
Applications in Materials Science
The primary application of LiNb(OCH₃)₆ is as a single-source precursor for the deposition of lithium niobate (LiNbO₃) thin films and nanoparticles via sol-gel or chemical vapor deposition (CVD) methods.[5]
Sol-Gel Synthesis of LiNbO₃
In a typical sol-gel process, the LiNb(OCH₃)₆ precursor solution is partially hydrolyzed by the controlled addition of water. This initiates a series of condensation reactions, leading to the formation of a "sol" – a colloidal suspension of Nb-O-Li-O-Nb polymeric networks. This sol can be spin-coated, dip-coated, or cast onto a substrate. A subsequent heat treatment (calcination) removes the remaining organic components and crystallizes the amorphous gel into the desired LiNbO₃ phase.[8][9]
The advantage of this route is the low processing temperature required for crystallization and the ability to produce highly uniform, amorphous films, which can exhibit higher ionic conductivity than their crystalline counterparts, a desirable trait for battery applications.[1]
Caption: Sol-gel process from precursor to LiNbO₃ film.
Conclusion
Lithium niobium hexamethoxide is a scientifically and commercially important organometallic compound that serves as a high-purity, single-source precursor for advanced materials. Its well-defined stoichiometry and solution-processability enable the fabrication of high-quality lithium niobate films and powders for demanding applications in electronics, optics, and energy storage. Understanding its molecular structure, synthesis, and handling is paramount for researchers aiming to leverage its properties for the development of next-generation technologies. The methodologies described herein provide a robust framework for the synthesis and characterization of this versatile precursor.
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